MAO-B Inhibitory Activity: 6-Bromo-2-methylquinoline-4-carboxamide vs. 5-Bromoquinolin-8-yl Analog
The target compound has a reported IC50 > 100,000 nM against human recombinant MAO-B measured via kynuramine oxidation to 4-hydroxyquinoline by spectrofluorometry [1]. In contrast, a closely related 5-bromo regioisomer, N-(5-bromoquinolin-8-yl)furan-2-carboxamide, exhibits an IC50 of 1,520 nM in the same assay system [2]. This ~66-fold difference in potency demonstrates that the 6-bromo-2-methyl substitution pattern significantly attenuates MAO-B affinity compared to the 5-bromo-8-amino regioisomer.
| Evidence Dimension | Human recombinant MAO-B inhibition IC50 |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | N-(5-bromoquinolin-8-yl)furan-2-carboxamide: IC50 = 1,520 nM |
| Quantified Difference | ~66-fold weaker inhibition by the target compound |
| Conditions | Inhibition of human recombinant MAO-B; kynuramine oxidation to 4-hydroxyquinoline; spectrofluorometric detection |
Why This Matters
This difference is critical for projects seeking either MAO-B-sparing profiles (target compound) or MAO-B-targeting leads (comparator), enabling researchers to select the appropriate scaffold for their biochemical screening objectives.
- [1] ChEMBL/BindingDB. CHEMBL3398528 (BDBM50063525). IC50 > 100,000 nM against human recombinant MAO-B. https://www.ebi.ac.uk/chembl/ (accessed via ChEMBL ID 3398528). View Source
- [2] BindingDB. BDBM50063515 (CHEMBL3398526). N-(5-bromoquinolin-8-yl)furan-2-carboxamide. IC50 = 1,520 nM against human recombinant MAO-B. https://www.bindingdb.org/ (accessed 29 April 2026). View Source
